N-(1-methylpropyl)-3,4-dimethyl-aniline is an organic compound classified as an aniline derivative. This compound features a benzene ring substituted with two methyl groups at the 3 and 4 positions, alongside a 1-methylpropyl group attached to the nitrogen atom of the aniline. Its chemical structure can be represented as CHN, and it has a CAS number of 56038-90-5. The compound is known for its applications in various chemical syntheses and industrial processes, particularly in the production of dyes and pharmaceuticals.
N-(1-methylpropyl)-3,4-dimethyl-aniline is sourced from the alkylation of 3,4-dimethyl-aniline using 1-bromobutane as the alkylating agent. This reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions. The compound belongs to the broader category of substituted anilines, which are characterized by their amine functional groups attached to aromatic rings.
The synthesis of N-(1-methylpropyl)-3,4-dimethyl-aniline generally involves:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity, utilizing advanced separation techniques such as distillation or crystallization to purify the final product.
The molecular structure of N-(1-methylpropyl)-3,4-dimethyl-aniline can be depicted as follows:
The compound consists of:
This unique arrangement contributes to its reactivity and solubility properties.
N-(1-methylpropyl)-3,4-dimethyl-aniline participates in several types of chemical reactions:
The mechanism of action for N-(1-methylpropyl)-3,4-dimethyl-aniline primarily involves its reactivity due to the electron-donating effects of the methyl groups on the aromatic ring. This increases nucleophilicity at the nitrogen atom and enhances electrophilic substitution reactions on the aromatic system. The specific pathways include:
The octanol/water partition coefficient indicates moderate lipophilicity, which can affect biological activity and environmental behavior.
N-(1-methylpropyl)-3,4-dimethyl-aniline has several scientific uses:
This compound's versatility makes it valuable across multiple fields, including organic chemistry, materials science, and industrial applications.
Reductive alkylation between 3,4-dimethylaniline (3,4-DMA) and butan-2-one under hydrogen pressure constitutes the primary industrial route to N-(1-methylpropyl)-3,4-dimethyl-aniline. This transformation employs noble metal catalysts to activate molecular hydrogen and facilitate C–N bond formation via imine intermediates. Platinum-based systems demonstrate superior performance at controlled pressures (15–30 bar) and moderate temperatures (80–120°C), achieving >95% conversion with ≥90% selectivity toward the target tertiary amine [2] [9]. Catalyst loading (typically 0.5–2.0 wt% Pt relative to substrate) critically influences reaction kinetics and byproduct profiles. Excessively high catalyst concentrations accelerate undesirable hydrodeamination, while insufficient loading prolongs reaction times beyond practical limits.
Table 1: Performance of Catalytic Systems in N-Alkylation
Catalyst Type | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pt/C + H₃PO₄-NaH₂PO₄ | 80–100 | 15–25 | >98 | 92–95 |
Pd/C | 100–120 | 20–30 | 85–90 | 80–85 |
Raney Nickel | 120–140 | 30–50 | 75–82 | 70–75 |
Reaction engineering further enhances efficiency. Continuous-flow reactors enable in-situ imine generation and reduction, minimizing side reactions like carbonyl condensation. The optimal molar ratio of 3,4-DMA to butan-2-one ranges from 1:1.1 to 1:1.3, ensuring near-complete ketone utilization while limiting unreacted aniline residues [9]. Post-reaction distillation isolates the product (boiling point ~240°C) at >99% purity, essential for downstream nitration.
Imine synthesis constitutes the rate-determining step in N-alkylation, requiring acid-base catalysis. Both Pt and Pd systems integrated with phosphate buffers (e.g., H₃PO₄/NaH₂PO₄) demonstrate high efficacy. Pt catalysts modified with phosphoric acid-sodium phosphate buffers (pH 6–7) achieve 98% imine conversion within 2 hours at 100°C due to synergistic effects: the phosphate regulates proton availability, suppressing catalyst poisoning while accelerating dehydration [2]. In contrast, Pd/C systems exhibit lower tolerance to amine basicity, necessitating higher temperatures (120°C) for comparable yields and generating up to 15% secondary amine byproducts via disproportionation [5].
Electronic modulation of catalysts further optimizes performance. Platinum’s higher work function facilitates preferential adsorption of the carbonyl group over the aromatic ring, minimizing ring hydrogenation side reactions (<1%). Palladium, with its greater affinity for π-systems, may hydrogenate the xylidine ring (3–5% yield loss) unless moderated by electron-donating ligands. Catalyst recyclability studies reveal Pt retains >90% activity over five cycles, whereas Pd suffers 20–30% activity loss due to irreversible adsorption of acidic byproducts [2].
Solvent-free N-alkylation using dimethyl carbonate (DMC) as a green carbonyl source presents a sustainable alternative to ketone-based routes. Under catalyst-free conditions at 150–180°C, DMC methylates 3,4-DMA to form N-methyl-3,4-xylidine, which subsequently undergoes transalkylation with sec-butanol to yield N-(1-methylpropyl)-3,4-dimethyl-aniline. This one-pot cascade reaction achieves 85% yield while eliminating solvent waste and hazardous ketone handling [9]. The method’s atom economy reaches 91%, significantly surpassing conventional reductive amination (78%).
Table 2: Solvent-Free Synthetic Routes Comparison
Method | Reagents | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
DMC + sec-Butanol | Dimethyl carbonate | 150–180 | 85 | Methanol, CO₂ |
Reductive Amination | Butan-2-one, H₂ | 80–120 | 90–95 | Sec-butyl alcohol, water |
Direct Alkylation | 1-Bromobutane | 130–160 | 75 | HBr |
Though advantageous environmentally, DMC routes exhibit limitations: prolonged reaction times (12–15 hours) and lower selectivity due to competitive O-methylation. Integrating zeolite catalysts (H-Beta) suppresses ether formation, improving selectivity to 92% [9]. Life-cycle assessments confirm a 40% reduction in process mass intensity versus ketone-based pathways.
Phosphate buffer systems (e.g., NaH₂PO₄/H₃PO₄) critically govern kinetics and selectivity in Pt-catalyzed reductive amination. Maintaining pH 6.0–6.5 optimizes two interdependent processes:
Buffering at pH < 6.0 slows imine condensation due to excessive protonation of the aniline nucleophile. Conversely, pH > 7.0 promotes catalyst agglomeration and carbonyl reduction to unreactive sec-butanol. At optimal buffering (0.2–0.5 M phosphate), the initial iminization rate constant (k₁) increases 3-fold compared to unbuffered systems, while over-reduction byproducts decrease from 8% to <1% [2].
Functionalization of N-(1-methylpropyl)-3,4-dimethyl-aniline to herbicidal dinitro derivatives demands precise nitration control. Conventional batch nitration with HNO₃-H₂SO₄ mixtures yields only 65–70% dinitro product due to resinification and oxidation. Two advanced strategies overcome this:
Continuous-Flow Microreactor DinitrationMicrochannel reactors enable direct one-step dinitration using 90% HNO₃ at 0–5°C with 50 ms residence time. This suppresses intermediate separation and enhances mass transfer, achieving 95% conversion and 93% selectivity toward 3,4-dimethyl-2,6-dinitro-N-(1-methylpropyl)aniline [1]. The explosive dinitro intermediate is rapidly quenched inline, improving safety.
Bimetallic Hydrogenation SystemsFor nitro-reduced analogs, Cu-Ag bimetallic catalysts (e.g., CuAg@NH₂-MS) immobilized on aminated mesoporous silica enable selective partial hydrogenation. Electronic modulation via Cu→Ag charge transfer promotes nitroareone adsorption while inhibiting over-reduction. At 100°C and 20 bar H₂, these systems achieve 96% MG yield (methyl glycolate equivalent for analogous substrates) with <2% aniline formation [10].
Table 3: Functionalization Pathway Performance
Method | Conditions | Conversion (%) | Selectivity (%) | Key Advantage |
---|---|---|---|---|
Continuous-Flow Dinitration | 0–5°C, 90% HNO₃, 50 ms | 95 | 93 | No intermediate isolation |
Batch Dinitration | 0°C, HNO₃/H₂SO₄, 4 h | 85 | 65–70 | — |
CuAg@NH₂-MS Hydrogenation | 100°C, 20 bar H₂ | >99 | 96 | Controlled reduction depth |
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